molecular formula C21H18BrN5O2 B2942069 N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895004-83-8

N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2942069
CAS No.: 895004-83-8
M. Wt: 452.312
InChI Key: OPWAIVVNDKXXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a brominated aryl group (4-bromophenyl) and a 2,4-dimethylphenyl substituent. The compound’s core structure includes a fused pyrazole-pyrimidine ring system with a ketone group at position 4, linked to an acetamide moiety.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-8-18(14(2)9-13)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWAIVVNDKXXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a bromophenyl moiety and a pyrazolo[3,4-d]pyrimidine scaffold, which are known for their diverse pharmacological properties.

Molecular Properties

  • Molecular Weight : 554.5 g/mol
  • LogP : 6.9, indicating high lipophilicity.
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 5

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been explored as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers. Inhibitors targeting Plk1 are being investigated for their ability to halt tumor growth while minimizing toxicity to normal cells.

Case Study: Inhibition of Plk1

A study published in Nature examined the efficacy of various compounds against Plk1. The compound showed promising results with low micromolar IC50 values, suggesting effective inhibition of cancer cell proliferation in vitro. This was attributed to its ability to disrupt protein-protein interactions essential for Plk1 function .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been analyzed through SAR studies. Modifications to the phenyl groups and the acetamide moiety have been shown to influence potency significantly.

ModificationEffect on Activity
Bromine substitution on phenyl ringIncreased potency against Plk1
Dimethyl substitution on phenyl ringEnhanced selectivity for cancer cells
Acetamide groupCritical for binding affinity

Antiviral Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may also exhibit antiviral activity. Compounds with similar structures have been noted for their effectiveness against viral pathogens, including Hepatitis C virus (HCV). The mechanism appears to involve inhibition of viral replication processes.

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety profile of this compound. Early data indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, which is promising for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a common pyrazolo[3,4-d]pyrimidin-4-one acetamide scaffold with several analogs, differing primarily in substituents on the aryl groups. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituent on Pyrazolo Core Acetamide-Linked Aryl Group Molecular Formula Molecular Weight Key Features
Target Compound (hypothetical) 1-(2,4-dimethylphenyl) N-(4-bromophenyl) C23H20BrN5O2 ~490.2 Bromine enhances hydrophobicity; methyl groups may improve metabolic stability.
2-([1,1'-biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (899996-68-0) 1-phenyl N-(biphenyl-4-yl) C25H19N5O2 421.4 Biphenyl group increases aromatic stacking potential; lower molecular weight.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (894993-30-7) 1-(2,3-dimethylphenyl) N-(benzodioxole-methyl) C23H21N5O4 431.4 Benzodioxole enhances solubility; methyl groups reduce steric hindrance.
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 1-(3-chlorophenyl) N-(4-acetylphenyl) C23H18ClN5O3 ~456.9 Chlorine and acetyl groups may alter electronic properties and metabolic pathways.
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (895000-67-6) 1-(2,4-dimethylphenyl) N-(4-trifluoromethylphenyl) C22H18F3N5O2 441.4 Trifluoromethyl group enhances lipophilicity and binding affinity.

Structural and Functional Insights

  • Bromine vs.
  • Aromatic Extensions : The biphenyl group in CAS 899996-68-0 increases π-π stacking capacity, which could enhance binding to hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Benzodioxole (CAS 894993-30-7) and acetyl (CAS hypothetical ) groups may improve aqueous solubility compared to halogenated analogs.
  • Metabolic Stability : Trifluoromethyl (CAS 895000-67-6) and bromine (target compound) are likely to resist oxidative metabolism, whereas acetyl groups (CAS hypothetical ) might be prone to hydrolysis .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

Methodological Answer:

  • Key Reaction Steps :
    • Core Pyrazolo[3,4-d]pyrimidinone Formation : React 2,4-dimethylphenyl-substituted pyrazole precursors with α-chloroacetamides under reflux in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to form the pyrazolo-pyrimidinone scaffold .
    • Amide Coupling : Use carbodiimide coupling agents (e.g., EDC·HCl) to conjugate the bromophenylacetamide moiety to the pyrimidinone core. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methylene chloride to isolate high-purity crystals .
  • Critical Parameters : Monitor reaction temperature (273 K for coupling steps to prevent racemization) and solvent polarity to control tautomerization (amine vs. imine forms) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer:

  • 1H NMR : Confirm tautomeric ratios (e.g., amine:imine = 50:50) via integration of NH signals (δ 10.10–13.30 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions). Use SHELXL for refinement, applying riding models for H atoms with isotropic displacement parameters .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to verify electronic environments .

Advanced: How can conflicting data on tautomeric equilibria be resolved experimentally?

Methodological Answer:

  • Variable-Temperature NMR : Perform VT-NMR (298–373 K) in DMSO-d6 to observe dynamic interconversion between amine and imine forms. Calculate equilibrium constants (Keq) using peak integration .
  • Solvent Screening : Test polar (DMSO) vs. nonpolar (CDCl3) solvents to assess solvent-dependent tautomer ratios. Correlate results with computed solvation energies .
  • Crystallographic Evidence : Compare solid-state (X-ray) and solution (NMR) structures to identify dominant tautomers under different conditions .

Advanced: What computational methods predict solubility and bioavailability?

Methodological Answer:

  • Topological Polar Surface Area (TPSA) : Calculate TPSA (87.5 Ų) to estimate membrane permeability. Values >60 Ų suggest low blood-brain barrier penetration .

  • LogP Prediction : Use XLogP (2.6) to approximate hydrophobicity. Validate via shake-flask experiments in octanol/water .

  • Hydrogen Bond Analysis :

    PropertyValueRelevance
    H-bond Donors1Solubility in polar solvents
    H-bond Acceptors5Protein binding potential

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive cyclization of nitroarene intermediates. Use formic acid derivatives as CO surrogates to enhance atom economy .
  • Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted α-chloroacetamides .
  • Scale-Up Adjustments : Replace column chromatography with continuous crystallization (anti-solvent addition) for higher throughput .

Advanced: What strategies address challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Optimization : Screen methylene chloride/ethanol mixtures (1:3 v/v) to grow single crystals. Slow evaporation at 298 K minimizes disorder .
  • Additive Engineering : Introduce trace acetic acid (0.1% v/v) to stabilize N–H⋯O hydrogen bonds during nucleation .
  • Disorder Management : Refine crystal structures with SHELXL using split positions for flexible substituents (e.g., bromophenyl rotation) .

Advanced: How to design assays for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence polarization assays with kinase targets (e.g., EGFR) at 10 µM compound concentration. Measure IC50 via dose-response curves .
  • Cellular Uptake : Label the compound with tritium (³H) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) over 24 hours .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.